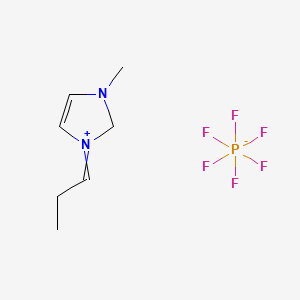
1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate is a compound belonging to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. The compound consists of a 1-methyl-3-propylidene-2H-imidazol-3-ium cation and a hexafluorophosphate anion.
Preparation Methods
The synthesis of 1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate typically involves the reaction of 1-methylimidazole with an appropriate alkylating agent, followed by the addition of hexafluorophosphoric acid. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazolium ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted imidazolium derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and polymerizations.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is used in the production of ionic liquids, which have applications in green chemistry and as solvents for various industrial processes.
Mechanism of Action
The mechanism of action of 1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity, leading to antimicrobial or antifungal effects. The specific pathways involved depend on the biological system being studied.
Comparison with Similar Compounds
1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate can be compared with other imidazolium salts, such as:
- 1-butyl-3-methylimidazolium chloride
- 1-ethyl-3-methylimidazolium tetrafluoroborate
- 1-hexyl-3-methylimidazolium bromide
These compounds share similar structural features but differ in their alkyl chain lengths and anions. The uniqueness of this compound lies in its specific cation and anion combination, which can influence its physical and chemical properties, as well as its applications.
Properties
Molecular Formula |
C7H13F6N2P |
|---|---|
Molecular Weight |
270.16 g/mol |
IUPAC Name |
1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate |
InChI |
InChI=1S/C7H13N2.F6P/c1-3-4-9-6-5-8(2)7-9;1-7(2,3,4,5)6/h4-6H,3,7H2,1-2H3;/q+1;-1 |
InChI Key |
IAAGPXXPXCLMQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC=[N+]1CN(C=C1)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Isoindole-1,3(2H)-dione, 2-[[(2R)-4-(phenylmethyl)-2-morpholinyl]methyl]-](/img/structure/B11823689.png)
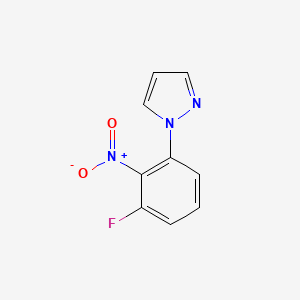
![(2R)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B11823700.png)


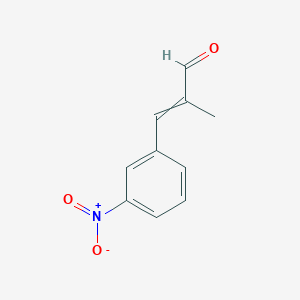
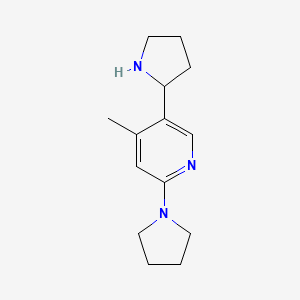
![5-Thiazolecarboxamide, N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-](/img/structure/B11823741.png)
![6-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B11823747.png)
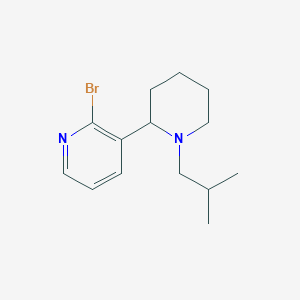
![7-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11823778.png)


